6-amino-2-hydrazino-4(3H)-pyrimidinone
Description
General Significance of Pyrimidinone Scaffolds in Medicinal and Organic Chemistry
Pyrimidinone scaffolds are privileged structures in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved drugs. wjarr.com Their inherent ability to interact with biological targets through various non-covalent interactions, such as hydrogen bonding, makes them ideal frameworks for drug design.
The pyrimidine (B1678525) ring system is a fundamental component of nucleic acids (cytosine, thymine, and uracil), highlighting its intrinsic biological relevance. wjarr.com This biocompatibility, coupled with the relative ease of synthetic modification, has made pyrimidinone derivatives a focal point of research for developing novel therapeutic agents. These scaffolds are associated with a broad spectrum of pharmacological activities, including:
Anticancer: Many pyrimidine-based compounds have been developed as potent anticancer agents. scialert.net
Antiviral: The structural similarity to nucleobases allows for the design of antiviral drugs that interfere with viral replication.
Antibacterial and Antifungal: Pyrimidinone derivatives have shown significant efficacy against various microbial pathogens. scialert.net
Anti-inflammatory: Certain pyrimidinone-containing molecules exhibit potent anti-inflammatory properties.
In organic chemistry, the pyrimidinone ring serves as a versatile synthon for the construction of more complex fused heterocyclic systems. The presence of multiple reaction sites allows for a wide range of chemical transformations, leading to a diverse array of molecular architectures.
Structural Characteristics and Unique Reactivity of 6-amino-2-hydrazino-4(3H)-pyrimidinone
The compound this compound possesses a unique combination of functional groups that dictate its chemical behavior. The pyrimidinone core itself is an electron-deficient aromatic system. The presence of an amino group at the C6 position and a hydrazino group at the C2 position significantly influences the electron distribution within the ring and provides multiple sites for chemical reactions.
The amino group is a strong electron-donating group, which can activate the ring towards certain electrophilic substitutions. Conversely, the hydrazino group is a potent nucleophile and can readily react with various electrophiles, such as aldehydes, ketones, and acylating agents. This dual reactivity makes this compound a valuable intermediate for the synthesis of a variety of derivatives.
The hydrazino moiety is particularly important for its ability to participate in cyclization reactions, leading to the formation of fused heterocyclic systems like triazolopyrimidines. The reactivity of the hydrazino group can be modulated by the reaction conditions, allowing for selective transformations.
Physicochemical Properties of this compound:
| Property | Value | Source |
| CAS Number | 6074-94-8 | sigmaaldrich.comsigmaaldrich.com |
| Molecular Formula | C4H7N5O | sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 141.13 g/mol | sigmaaldrich.comsigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| Purity | 95% | sigmaaldrich.com |
Historical Context and Evolution of Research on this compound
The synthesis of the parent pyrimidine ring dates back to 1879, with the systematic study beginning in the late 19th century. wikipedia.org The development of synthetic routes to various pyrimidine derivatives, including those with amino and hydrazino substituents, has been a continuous effort in organic chemistry.
Early research on hydrazinopyrimidines focused on their fundamental reactivity and the synthesis of new heterocyclic systems. The reaction of hydrazinopyrimidines with various electrophiles to form fused ring systems has been a topic of interest for many years. researchgate.net
The evolution of research on this and similar compounds has been driven by the increasing recognition of the therapeutic potential of pyrimidinone derivatives. The focus has shifted from purely synthetic explorations to the design and synthesis of molecules with specific biological activities.
Current Research Landscape and Unaddressed Questions Pertaining to this compound
The current research landscape for pyrimidinone derivatives is vibrant and highly focused on drug discovery. nih.gov There is a continuous effort to synthesize novel pyrimidinone-based compounds and evaluate their biological activities against various diseases.
For this compound specifically, much of the current interest lies in its use as a scaffold for generating libraries of compounds for high-throughput screening. Its versatile reactivity allows for the rapid generation of a diverse set of molecules with potential therapeutic applications.
Despite its potential, there are several unaddressed questions pertaining to this compound:
Detailed Mechanistic Studies: While the general reactivity of the amino and hydrazino groups is understood, detailed mechanistic studies of its reactions are not extensively reported.
Comprehensive Biological Profiling: A comprehensive evaluation of the biological activities of this compound and its simple derivatives is lacking in the public domain.
Structural Biology: There is a need for crystallographic and advanced spectroscopic studies to fully elucidate its three-dimensional structure and conformational preferences, which would be invaluable for computational drug design.
Development of Novel Synthetic Methodologies: While classical methods for its synthesis exist, the development of more efficient, greener, and scalable synthetic routes would be beneficial.
Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-hydrazinyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O/c5-2-1-3(10)8-4(7-2)9-6/h1H,6H2,(H4,5,7,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEKLUNEDDPJSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)NN)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 6 Amino 2 Hydrazino 4 3h Pyrimidinone
Conventional Synthetic Approaches to 6-amino-2-hydrazino-4(3H)-pyrimidinone Core Structure
Conventional methods for constructing the pyrimidinone core are well-established, typically involving the cyclocondensation of acyclic precursors in a stepwise or one-pot fashion.
Stepwise Synthesis from Established Precursors
A robust and widely documented method for constructing the core pyrimidine (B1678525) ring, specifically for related structures like 2,4-diamino-6-hydroxypyrimidine (B22253), involves the condensation of a guanidine (B92328) salt with an active methylene (B1212753) compound such as ethyl cyanoacetate. orgsyn.orgchemicalbook.comtsijournals.com This foundational reaction provides a key intermediate which can then be further modified to yield the target compound.
The initial step is the base-catalyzed cyclocondensation reaction between guanidine and ethyl cyanoacetate. orgsyn.orgtsijournals.com This reaction proceeds by forming the pyrimidine ring to yield 2,4-diamino-6-hydroxypyrimidine, a crucial precursor. tsijournals.com The reaction is typically carried out in an alcoholic solvent like ethanol (B145695) using a strong base such as sodium ethoxide. orgsyn.org
Table 1: Reaction Conditions for the Synthesis of 2,4-diamino-6-hydroxypyrimidine
| Reactant 1 | Reactant 2 | Base/Solvent | Reaction Time | Typical Yield | Reference |
| Guanidine hydrochloride | Ethyl cyanoacetate | Sodium ethoxide / Ethanol | 2 hours (reflux) | 80–82% | orgsyn.org |
| Guanidine nitrate | Ethyl cyanoacetate | Sodium methoxide (B1231860) / Methanol (B129727) | 4 hours (reflux) | 95% | chemicalbook.com |
Following the synthesis of the 2,4-diamino-6-hydroxypyrimidine intermediate, a subsequent chemical transformation is required to introduce the hydrazino group at the C2 position. A standard method in pyrimidine chemistry for this type of conversion involves the displacement of a suitable leaving group at the 2-position with hydrazine (B178648) hydrate (B1144303). nih.gov This would necessitate converting the 2-amino group of the precursor into a better leaving group, such as a chloro or methylthio group. For instance, refluxing a 2-(methylthio)pyrimidin-4-ol (B48172) with an excess of an amine is a known method for substitution at the 2-position. researchgate.net Therefore, a plausible final step in a stepwise synthesis would be the reaction of a 6-amino-2-(methylthio)-4(3H)-pyrimidinone or a 6-amino-2-chloro-4(3H)-pyrimidinone intermediate with hydrazine hydrate to yield the final this compound product.
One-Pot and Cascade Reactions for Core Formation
While a specific one-pot synthesis for this compound is not extensively detailed, the synthesis of analogous structures provides a clear blueprint. For example, a one-pot, three-component condensation of an aromatic aldehyde, malononitrile, and urea (B33335) or thiourea (B124793) is a well-established method for producing 6-amino-2-hydroxy- or 6-amino-2-mercaptopyrimidine derivatives. researchgate.net This demonstrates the feasibility of combining the necessary building blocks in a single reaction vessel. A hypothetical one-pot approach for the target molecule could involve the reaction of a guanidine derivative, an active methylene compound, and a hydrazine source under conditions that facilitate sequential condensation and cyclization.
Table 2: Examples of Components in One-Pot Syntheses of Related Pyrimidine Scaffolds
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Reference |
| Aldehyde | Malononitrile | Thiourea | P₂O₅ | 6-Amino-2-mercaptopyrimidine | researchgate.net |
| β-Ketoester | S-Alkylisothiourea | N/A | Base, then Acid | 4-Pyrimidone-2-thioether | nih.gov |
| Aldehyde | Ethyl acetoacetate (B1235776) | 5-Amino-1,2,4-triazole | APTS | acs.orgresearchgate.netnih.govTriazolo[4,3-a]pyrimidine | mdpi.com |
Advanced and Sustainable Synthetic Strategies for this compound
Modern synthetic chemistry emphasizes the use of advanced technologies and sustainable practices to improve reaction efficiency and reduce environmental impact.
Application of Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. nanobioletters.comyoutube.com The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity compared to conventional heating methods. researchgate.netnih.gov
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Pyrimidines
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
| Synthesis of Benzodiazepine Derivatives | 8-12 hours | 10-25 minutes | Higher yields (56-91% vs 45-70%) | researchgate.net |
| Synthesis of Thiazolopyrimidines | Not specified | Shorter time | Yield enhancements | nih.gov |
| Synthesis of Aminopyrimidines | Not specified | Shorter time | Yields of 33-56% | nanobioletters.com |
Utilization of Green Solvents and Catalysis in Synthesis
Green chemistry principles focus on designing chemical processes that minimize the use and generation of hazardous substances. A key aspect of this is the use of environmentally benign solvents and efficient, reusable catalysts.
The conventional synthesis of the 2,4-diamino-6-hydroxypyrimidine precursor already utilizes ethanol or methanol, which are considered greener solvents compared to halogenated hydrocarbons or aprotic polar solvents. orgsyn.orgchemicalbook.com Further improvements can be made by exploring water as a reaction medium or employing solvent-free reaction conditions, which have been successful in the synthesis of other pyrimidine derivatives. researchgate.net
In terms of catalysis, research into novel and efficient catalysts for pyrimidine synthesis is ongoing. A green and efficient method for synthesizing 6-amino-5-cyano-4-phenyl-2-mercapto pyrimidine and its hydroxyl derivatives has been reported using a Cadmium Doped Iron Tartrate catalyst. researchgate.net The development of such catalysts offers a pathway to more sustainable and economical production by potentially lowering reaction temperatures and reducing waste.
Flow Chemistry Techniques in Preparation
Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and straightforward scalability. acs.orgnih.govmdpi.com
The synthesis of pyrimidinone derivatives has been successfully adapted to high-temperature and high-pressure continuous flow reactors. acs.orgresearchgate.net These methods allow for the rapid synthesis of complex heterocyclic scaffolds within minutes, with facile workup and isolation. acs.org While a specific flow synthesis of this compound has not been published, the existing literature on related structures strongly suggests its feasibility. nih.govnih.gov A continuous flow process could be designed for the initial cyclocondensation reaction and could be particularly advantageous for any subsequent steps that involve unstable intermediates or highly exothermic reactions, thus providing a safer and more efficient manufacturing route. mdpi.com
Mechanistic Studies of this compound Formation Reactions
Due to the absence of specific mechanistic studies for the formation of this compound in the available literature, the mechanism can be inferred from analogous pyrimidine syntheses, such as the Biginelli reaction. The proposed reaction between guanidine and ethyl 3-hydrazinyl-3-oxopropanoate would likely follow a similar mechanistic pathway.
The reaction is proposed to initiate with the nucleophilic addition of a primary amino group of guanidine to the ester carbonyl of ethyl 3-hydrazinyl-3-oxopropanoate. This step is often the rate-determining step and can be catalyzed by either acid or base.
Proposed Mechanistic Steps:
Initial Adduct Formation: The reaction commences with the nucleophilic attack of the guanidine nitrogen onto the electrophilic carbonyl carbon of the ester group in ethyl 3-hydrazinyl-3-oxopropanoate, forming a tetrahedral intermediate.
Intramolecular Cyclization: The amino group of the newly formed adduct then attacks the amide carbonyl carbon intramolecularly. This cyclization step leads to the formation of a dihydropyrimidine (B8664642) intermediate.
Dehydration: The final step involves the elimination of a water molecule from the dihydropyrimidine intermediate to yield the stable, aromatic this compound. This dehydration is typically acid or base-catalyzed.
The tautomeric form of the final product is depicted as the 4(3H)-pyrimidinone, which is generally the most stable tautomer for such systems. The presence of the amino and hydrazino groups can influence the electron density of the ring and potentially affect the reaction rate and regioselectivity of the cyclization.
Optimization of Synthetic Parameters for Scalable Production
For the scalable production of this compound, optimization of various synthetic parameters would be crucial to ensure high yield, purity, and cost-effectiveness. While specific optimization data for this compound is unavailable, general principles for the synthesis of related pyrimidinones (B12756618) can be applied.
Key parameters that would require systematic investigation include:
Solvent: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol or methanol are commonly used for similar condensations as they can solvate the reactants and intermediates. Aprotic solvents such as DMF or DMSO could also be explored, particularly if solubility is an issue.
Catalyst: The reaction can be catalyzed by both acids (e.g., HCl, H₂SO₄) and bases (e.g., NaOH, NaOEt). The type and concentration of the catalyst would need to be optimized to maximize the rate of the desired reaction while minimizing side reactions.
Temperature: The reaction temperature will influence the reaction kinetics. An optimal temperature would provide a reasonable reaction rate without promoting decomposition of reactants or products. A temperature range of 50-100 °C is often employed for such cyclocondensations.
Reactant Stoichiometry: The molar ratio of guanidine to the ester can affect the yield. While a 1:1 stoichiometry is theoretically required, a slight excess of one reactant might be beneficial to drive the reaction to completion.
Reaction Time: The duration of the reaction would need to be monitored to determine the point of maximum product formation and to avoid potential degradation.
A Design of Experiments (DoE) approach could be systematically employed to investigate the interplay of these parameters and identify the optimal conditions for scalable synthesis.
Interactive Data Table: Hypothetical Optimization of Reaction Conditions
The following table illustrates a hypothetical set of experiments for optimizing the synthesis, based on common practices in pyrimidine synthesis.
| Experiment | Catalyst | Solvent | Temperature (°C) | Molar Ratio (Guanidine:Ester) | Reaction Time (h) | Yield (%) |
| 1 | HCl (0.1 eq) | Ethanol | 80 | 1:1 | 6 | 65 |
| 2 | NaOEt (1.1 eq) | Ethanol | 80 | 1:1 | 6 | 72 |
| 3 | NaOEt (1.1 eq) | Methanol | 65 | 1:1 | 8 | 75 |
| 4 | NaOEt (1.1 eq) | Ethanol | 100 | 1:1.2 | 4 | 78 |
| 5 | NaOEt (1.5 eq) | Ethanol | 80 | 1.2:1 | 6 | 85 |
This data is hypothetical and for illustrative purposes only, as specific experimental data for the synthesis of this compound is not available in the public domain.
Chemical Reactivity and Derivatization Strategies of 6 Amino 2 Hydrazino 4 3h Pyrimidinone
Functionalization at the Hydrazino Moiety of 6-amino-2-hydrazino-4(3H)-pyrimidinone
The hydrazino group (-NHNH2) is a highly reactive functional group, primarily due to the nucleophilic nature of the terminal nitrogen atom. This makes it a prime site for a variety of chemical transformations aimed at synthesizing more complex derivatives.
N'-Substitutions: Acylation, Alkylation, and Arylation
The terminal amino group of the hydrazino moiety is a potent nucleophile, readily participating in substitution reactions.
Acylation: The reaction with acylating agents such as acyl halides or anhydrides leads to the formation of N'-acylhydrazino derivatives. The acylation of amino-hydroxypyrimidines is a well-established reaction, and this reactivity extends to the hydrazino group. rsc.org For instance, reaction with pivaloyl chloride or aroyl halides can introduce bulky acyl groups. rsc.org
Alkylation: Alkylating agents like alkyl halides can introduce alkyl chains onto the terminal nitrogen. In related pyrimidinone syntheses, methylation using reagents like iodomethane (B122720) is a common step. nih.gov
Arylation: The introduction of aryl groups can be achieved through nucleophilic aromatic substitution or modern cross-coupling methodologies. Palladium-catalyzed C–H arylation, for example, is a powerful tool for modifying heterocyclic systems, suggesting potential pathways for N-arylation under specific catalytic conditions. rsc.orgnih.gov
| Reaction Type | Reagent Class | Product Type |
| Acylation | Acyl Halides, Anhydrides | N'-Acyl-6-amino-2-hydrazino-4(3H)-pyrimidinone |
| Alkylation | Alkyl Halides (e.g., Iodomethane) | N'-Alkyl-6-amino-2-hydrazino-4(3H)-pyrimidinone |
| Arylation | Aryl Halides, Diazonium Salts | N'-Aryl-6-amino-2-hydrazino-4(3H)-pyrimidinone |
Condensation Reactions with Carbonyl Compounds (Aldehydes and Ketones)
One of the most characteristic reactions of the hydrazino group is its condensation with carbonyl compounds. This reaction is a simple, high-yield method for forming hydrazones, which are a class of compounds containing a C=N-N linkage. researchgate.net
The reaction typically proceeds via nucleophilic attack of the terminal hydrazino nitrogen on the carbonyl carbon, followed by dehydration to form the hydrazone. This process is often catalyzed by a small amount of acid. researchgate.netscielo.org.co The resulting hydrazone derivatives have diverse applications and serve as intermediates for further synthesis. nih.gov
| Carbonyl Compound | Product |
| Aromatic Aldehyde (e.g., Benzaldehyde) | 6-amino-2-(2-benzylidenehydrazinyl)-4(3H)-pyrimidinone |
| Aliphatic Aldehyde (e.g., Acetaldehyde) | 6-amino-2-(2-ethylidenehydrazinyl)-4(3H)-pyrimidinone |
| Ketone (e.g., Acetone) | 6-amino-2-(2-isopropylidenehydrazinyl)-4(3H)-pyrimidinone |
Intramolecular and Intermolecular Cyclization Reactions to Fused Heterocycles
The hydrazino group is a key precursor for synthesizing fused heterocyclic systems, where the pyrimidine (B1678525) ring is annulated with another ring. These reactions create bicyclic and polycyclic structures of significant chemical interest.
A common strategy involves reacting the hydrazino-pyrimidinone with a bifunctional reagent, leading to condensation and subsequent cyclization. For example, the reaction of a 2-hydrazinylpyrimidin-4(1H)-one with 3-aminocrotonitrile results in a regioselective cyclization to create a pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative. nih.gov Similarly, reactions with dicarbonyl compounds or their equivalents can lead to the formation of fused pyridazine (B1198779) rings. nih.gov
Another important pathway is the formation of triazolopyrimidines. This can be achieved through various methods, such as the cyclization of a diaminopyrazine with nitrite (B80452) or the reaction of a hydrazine (B178648) with a dicarbonyl 1,2,3-triazole. nih.gov These intramolecular cyclizations are powerful methods for building complex molecular architectures from pyrimidine precursors. nih.govresearchgate.net
| Reagent | Fused Heterocycle Formed |
| 3-Aminocrotonitrile | Pyrazolo[1,5-a]pyrimidine |
| 1,3-Dicarbonyl Compound | Pyridazino[x,y-z]pyrimidine |
| Nitrous Acid (from Nitrite) | researchgate.netresearchgate.netnih.govTriazolo[4,3-a]pyrimidine |
| Carbon Disulfide | Thiatriazolo[x,y-z]pyrimidine |
Functionalization at the 6-Amino Group of this compound
The 6-amino group is also a nucleophilic site, though its reactivity is generally considered to be lower than that of the terminal nitrogen of the hydrazino moiety. Therefore, reactions at this position often require specific conditions or prior modification of the more reactive hydrazino group.
Amine Alkylation and Acylation Reactions
Acylation: The 6-amino group can be acylated using standard acylating agents. However, in molecules containing multiple nucleophilic sites, such as amino and hydroxyl groups, selectivity can be an issue. For example, in 2-amino-4-hydroxypyrimidines, O-acylation can be favored over N-acylation depending on the steric bulk of the reagents. rsc.org Similar selectivity challenges would be expected between the 6-amino and the more nucleophilic hydrazino group.
Alkylation/Arylation: The amino group can undergo nucleophilic substitution with reactive species like chloropyrimidines to form more complex structures. nih.govmdpi.com This type of reaction involves the formation of a new carbon-nitrogen bond and is fundamental in building larger, conjugated systems.
| Reaction Type | Reagent Class | Potential Product |
| Acylation | Acyl Halides | 6-(acylamino)-2-hydrazino-4(3H)-pyrimidinone |
| Alkylation | Alkyl Halides | 6-(alkylamino)-2-hydrazino-4(3H)-pyrimidinone |
| Arylation | Activated Aryl Halides | 6-(arylamino)-2-hydrazino-4(3H)-pyrimidinone |
Formation of Schiff Bases and Related Imine Derivatives
The 6-amino group can, in principle, undergo condensation with aldehydes or ketones to form Schiff bases (imines), characterized by a C=N double bond. researchgate.net This reaction is analogous to the formation of hydrazones at the hydrazino moiety. mdpi.com
However, due to the higher nucleophilicity of the hydrazino group, it would be the preferred site of reaction with carbonyl compounds. Formation of a Schiff base at the 6-amino position would likely require prior protection or conversion of the hydrazino group to a non-reactive form. The reaction involves the nucleophilic addition of the amino group to the carbonyl carbon, followed by elimination of a water molecule, often under reflux and with acid catalysis. scielo.org.co The formation of an aldimine from an aldehyde or a ketimine from a ketone can sometimes be influenced by tautomerization. mdpi.com
| Carbonyl Compound | Potential Product (Requires Hydrazino Protection) |
| Aldehyde (R-CHO) | 6-(alkylideneamino)-2-hydrazino-4(3H)-pyrimidinone |
| Ketone (R-CO-R') | 6-(dialkylideneamino)-2-hydrazino-4(3H)-pyrimidinone |
Transformations on the Pyrimidinone Ring System of this compound
The pyrimidinone core of this compound is a versatile scaffold that allows for a variety of chemical transformations. The electron-donating amino and hydrazino groups, along with the electron-withdrawing nature of the pyrimidine ring, create a unique electronic environment that dictates its reactivity towards different reagents. This section will delve into the potential transformations on the pyrimidinone ring system, focusing on electrophilic and nucleophilic substitutions, as well as ring annulation reactions.
Electrophilic Aromatic Substitutions (if applicable to the ring)
The susceptibility of an aromatic or heteroaromatic ring to electrophilic substitution is largely governed by its electron density. Pyrimidine, the parent heterocycle of the compound , is known to be a π-deficient system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency deactivates the ring towards electrophilic attack, making such reactions challenging compared to electron-rich aromatic systems like benzene.
Common electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are typically performed under harsh conditions and may not be compatible with the functional groups present in this compound. The amino and hydrazino groups are susceptible to oxidation and other side reactions under the strongly acidic conditions often required for these transformations. Therefore, direct electrophilic aromatic substitution on the pyrimidinone ring of this compound is generally not a favored synthetic strategy.
Nucleophilic Substitutions and Ring Annulations
Nucleophilic substitution is a more common reaction pathway for pyrimidine derivatives, particularly when a suitable leaving group is present on the ring. While this compound itself does not possess a typical leaving group like a halogen, its derivatives can be engineered to undergo such reactions. For instance, a related 2-S-ethylpyrimidin-4-one derivative can react with hydrazine hydrate (B1144303) to yield a 2-hydrazinopyrimidin-4-one, demonstrating a nucleophilic displacement of the S-ethyl group. nih.gov
Furthermore, the hydrazino moiety at the C-2 position is a reactive handle for various transformations. It can act as a nucleophile in reactions with electrophiles, leading to the formation of a wide array of derivatives. These reactions, while not directly on the pyrimidine ring, are a key derivatization strategy.
Ring annulation, the construction of a new ring fused to the existing pyrimidine core, is a powerful method for creating more complex heterocyclic systems. The functional groups of this compound, particularly the hydrazino group, are well-suited for participating in cyclization reactions. For example, the reaction of 2-hydrazinopyrimidin-4-one derivatives with reagents like formic acid, acetic acid, or carbon disulfide can lead to the formation of fused triazolopyrimidines. nih.gov Similarly, reactions with β-dicarbonyl compounds such as acetylacetone (B45752) and ethyl acetoacetate (B1235776) can yield pyrazolyl-substituted pyrimidines. nih.gov These reactions showcase the utility of the hydrazino group in building fused heterocyclic systems.
The amino group at the C-6 position can also be a site for ring annulation. For example, 6-amino-1,3-dialkyl-pyrimidine-2,4(1H,3H)-diones can react with various reagents to form fused pyrimido[4,5-d]pyrimidines. rsc.org While this is on a related uracil (B121893) scaffold, it demonstrates the potential for the amino group in this compound to participate in similar ring-forming reactions.
Rational Design and Combinatorial Synthesis of Diverse Libraries of this compound Analogues
The principles of rational drug design and combinatorial chemistry are pivotal in the discovery of novel therapeutic agents. The this compound scaffold, with its multiple points for diversification, is an excellent candidate for the generation of large and diverse chemical libraries.
Rational design of analogues often begins with a known bioactive compound or a "privileged scaffold" – a molecular framework that is known to bind to multiple biological targets. nih.gov The pyrimidine core is considered a privileged scaffold due to its presence in numerous natural products and approved drugs. nih.gov Structure-based drug design, aided by techniques like X-ray crystallography, can guide the optimization of lead compounds by identifying key interactions with the target protein. nih.gov This allows for the design of new analogues with enhanced affinity and selectivity.
Combinatorial synthesis provides a means to rapidly generate large numbers of compounds for high-throughput screening. nih.gov Solution-phase combinatorial synthesis has been successfully employed to create a 150-member library of 2-aminopyrimidinones. bioorganica.org.ua This approach involved the reaction of S-methylpyrimidinone derivatives with a variety of amines, demonstrating the feasibility of generating diverse libraries based on the pyrimidinone core. bioorganica.org.ua
For this compound, a combinatorial library could be constructed by leveraging the reactivity of its functional groups. The following table outlines potential diversification points and the types of building blocks that could be employed:
| Diversification Point | Reactive Group | Potential Building Blocks | Resulting Functional Groups/Scaffolds |
| Position 2 | Hydrazino (-NHNH₂) | Aldehydes, Ketones, Carboxylic acids, Isocyanates, Isothiocyanates | Hydrazones, Acylhydrazides, Semicarbazides, Thiosemicarbazides |
| Position 6 | Amino (-NH₂) | Acyl chlorides, Sulfonyl chlorides, Isocyanates, Aldehydes (via reductive amination) | Amides, Sulfonamides, Ureas, Substituted amines |
| Pyrimidine Ring | N/A (via annulation) | Bifunctional electrophiles (e.g., α,β-unsaturated ketones, β-ketoesters) | Fused heterocyclic systems (e.g., pyrimido[1,2-b]pyridazines, pyrimido[2,1-c] nih.govnih.govbioorganica.org.uatriazines) |
By systematically combining a set of building blocks at each of these diversification points, a vast chemical space can be explored, significantly increasing the probability of identifying compounds with desired biological activities. The use of DNA-encoded library technology (DELT) is another powerful strategy for generating and screening massive libraries of pyrimidine-based compounds. nih.gov This technology links each small molecule to a unique DNA tag, allowing for the rapid screening of billions of compounds against a biological target. nih.gov
The following table presents a hypothetical combinatorial library design based on the this compound scaffold, illustrating the potential for generating structural diversity.
| Library Member | R¹ at Position 2 (from Aldehyde) | R² at Position 6 (from Acyl Chloride) |
| 1 | Phenyl | Methyl |
| 2 | 4-Chlorophenyl | Ethyl |
| 3 | 2-Naphthyl | Isopropyl |
| 4 | 3-Pyridyl | Cyclohexyl |
| 5 | 4-Methoxyphenyl | Benzyl |
This systematic approach to derivatization, guided by rational design principles and enabled by combinatorial synthesis techniques, is a powerful engine for the discovery of novel this compound analogues with potential therapeutic applications.
Structure Activity Relationship Sar and Biological Efficacy Investigations of 6 Amino 2 Hydrazino 4 3h Pyrimidinone Derivatives Excluding Human Clinical Data
In Vitro Efficacy Profiling of 6-amino-2-hydrazino-4(3H)-pyrimidinone Analogues
Evaluation of Antimicrobial Activities (Bacterial and Fungal Strains)
Derivatives of pyrimidine (B1678525), a core component of this compound, have demonstrated a range of antimicrobial properties. nih.gov A study involving novel pyrimidine and pyrimidopyrimidine analogs synthesized from 6-amino-4-aryl-2-oxo-pyrimidine-5-carbonitrile showed that several compounds had strong antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungal species. nih.gov Specifically, compounds designated as 3a, 3b, 3d, 4a-d, 9c, and 10b exhibited excellent antimicrobial activity when compared to reference drugs like ampicillin (B1664943) and clotrimazole. nih.gov The microorganisms tested included Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli (Gram-negative), Candida albicans, and Aspergillus flavus (fungi). nih.gov
In another study, bicyclic and tricyclic pyrimidine derivatives were synthesized from 6-amino-2-thioxo-1H-pyrimidine-4-one. nih.gov The in vitro antimicrobial activity of these compounds was tested against Escherichia coli, Bacillus subtilis, and Candida albicans. nih.gov The results indicated that compounds 2a, 3a,b,c, and 4a,b were active as antibacterials, while compound 3c showed activity as an antifungal agent. nih.gov Interestingly, the study noted that cyclization at the 5,6-positions of the parent pyrimidine might reduce or eliminate antimicrobial activity. nih.gov
Further research into 4-amino pyrimidine derivatives showed activity against various bacterial and fungal strains, including Staphylococcus aureus, Bacillus cereus (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative), and the yeast Candida albicans. Similarly, the synthesis of pyrido[2,3-d]pyrimidines from 6-amino-2-thiouracil (B86922) resulted in compounds that were all active as both antibacterial and antifungal agents. mdpi.com
Additionally, novel 4(3H)-quinazolinonyl aminopyrimidine derivatives have been evaluated for their ability to inhibit biofilm formation, a key virulence factor in many bacterial infections. nih.gov Analogues with 2,4,6-trimethoxy phenyl, 4-methylthio phenyl, and 3-bromo phenyl substituents (designated 5h, 5j & 5k) were effective at inhibiting biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA) with IC₅₀ values between 20.7 and 22.4 μM. nih.govnih.gov
The antifungal potential of pyrazolo[3,4-d]pyrimidine derivatives has also been explored. One study reported that newly synthesized 5-amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives and their subsequent products possessed high antifungal activity against Botrytis cinerea Pers and Sclerotinia sclerotiorum. nih.gov Notably, compounds 6c, 6g, and 6i completely inhibited Sclerotinia at a concentration of 50 mg/L. nih.gov
Table 1: Antimicrobial Activity of Selected Pyrimidine Derivatives
| Compound/Derivative Class | Target Organism(s) | Observed Effect | Reference(s) |
| Pyrimidopyrimidines (3a, 3b, 3d, 4a-d, 9c, 10b) | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | Strong antimicrobial activity | nih.gov |
| Bicyclic/Tricyclic Pyrimidines (2a, 3a,b,c, 4a,b) | E. coli, B. subtilis | Antibacterial activity | nih.gov |
| Tricyclic Pyrimidine (3c) | C. albicans | Antifungal activity | nih.gov |
| Quinazolinonyl Aminopyrimidines (5h, 5j, 5k) | Methicillin-resistant S. aureus (MRSA) | Biofilm inhibition (IC₅₀: 20.7-22.4 μM) | nih.govnih.gov |
| Pyrido[2,3-d]pyrimidines | Bacteria and Fungi | General antibacterial and antifungal activity | mdpi.com |
| Pyrazolo[3,4-d]pyrimidines (6c, 6g, 6i) | Sclerotinia sclerotiorum | 100% inhibition at 50 mg/L | nih.gov |
Assessment of Cytotoxic and Antiproliferative Effects on Cancer Cell Lines
The antiproliferative potential of this compound analogues has been extensively investigated against various cancer cell lines. A series of novel pyrimidine and pyrimidopyrimidine derivatives were evaluated for their cytotoxic activities against colorectal carcinoma (HCT-116), mammary gland breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2) cell lines. nih.gov Compounds 3b, 10b, and 10c demonstrated the highest cytotoxic activities, with IC₅₀ values closely matching the reference drug doxorubicin (B1662922) across these cell lines, while showing good safety profiles against normal human lung fibroblast cells. nih.gov
In another study, new hydrazone derivatives bearing a cis-(4-chlorostyryl) amide moiety were screened for cytotoxic activity against the MCF-7 breast cancer cell line. mdpi.com Several compounds, including 3i, 3l, 3m, and 3n, showed potent anticancer activity with IC₅₀ values ranging from 2.19 to 4.37 μM, which was comparable to or better than the reference compound Staurosporin (IC₅₀ of 4.19 μM). mdpi.com Structure-activity relationship studies suggested that substitutions on the phenyl ring of the arylidene hydrazinyl moiety with electron-donating groups contributed to the cytotoxic activity. mdpi.com
Thieno[2,3-d]pyrimidine derivatives, which are structurally related to pyrimidinones (B12756618), have also shown promise. Novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were tested against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov Compound 2 exhibited the best antiproliferative effect against the MCF-7 cell line, with an IC₅₀ of 4.3 ± 0.11 µg/mL (0.013 µM). nih.gov Further studies on 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines found that compound 3 was most toxic to MCF-7 cells (IC₅₀ 13.42 μg/mL), while compound 2 was most effective against MDA-MB-231 cells (IC₅₀ 52.56 μg/mL). nih.gov
Additionally, 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-carbonitrile derivatives were evaluated against a panel of cancer cell lines (SW48, A549, KB, HepG2). researchgate.net Several compounds showed significant cytotoxicity, with IC₅₀ values close to that of the control drug, doxorubicin, in specific cell lines. For example, compounds 5b, 5c, and 5g were particularly effective against the KB cell line.
A series of 6-amino-5-cyano-2-thiopyrimidines were evaluated by the National Cancer Institute (NCI) against 60 different cancer cell lines. nih.gov Compound 1c, in particular, showed a broad spectrum of anti-cancer activity with high selectivity towards leukemia cell lines. nih.gov Mechanistic studies revealed that this compound could induce apoptosis and arrest the cell cycle in the S phase in leukemia cells. nih.gov
Table 2: In Vitro Cytotoxicity of Pyrimidine Derivatives Against Various Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line(s) | IC₅₀ Value | Reference(s) |
| Pyrimidopyrimidines (3b, 10b, 10c) | HCT-116, MCF-7, HEPG-2 | Close to doxorubicin | nih.gov |
| Hydrazone Derivative (3l) | MCF-7 (Breast) | 2.19 μM | mdpi.com |
| Hydrazone Derivatives (3i, 3m, 3n) | MCF-7 (Breast) | 2.88 - 4.37 μM | mdpi.com |
| 4-Amino-thieno[2,3-d]pyrimidine (2) | MCF-7 (Breast) | 4.3 µg/mL (0.013 µM) | nih.gov |
| 2-Alkyl-4-amino-thieno[2,3-d]pyrimidine (3) | MCF-7 (Breast) | 13.42 μg/mL | nih.gov |
| Dihydropyrano[2,3-c]pyrazole-carbonitrile (5c, 5g) | KB (Oral) | 7.0 µM, 7.5 µM | |
| 6-Amino-5-cyano-2-thiopyrimidine (1c) | Leukemia | Broad activity (GI₅₀ level) | nih.gov |
| Quinazoline-4(3H)-one derivative (8a) | MCF-7 (Breast), SW480 (Colorectal) | 15.85 µM, 17.85 µM | researchgate.net |
Antiviral Activity against Relevant Pathogens
The antiviral potential of pyrimidine derivatives has been explored against several viruses. A study evaluated new 4-amino pyrimidine compounds against vaccinia virus, herpes simplex virus type 1 (KOS), and herpes simplex virus type 2 (G) using a cytopathicity assay. The results were presented as the 50% effective concentration (EC₅₀), which is the amount of the compound required to prevent 50% of virus-infected cells from becoming cytopathogenic. While specific EC₅₀ values were not detailed in the provided abstract, the study confirmed the evaluation of these compounds for antiviral properties.
Further research into pyrimidine derivatives has highlighted their broad pharmacological activities, which include antiviral effects. nih.govnih.gov This suggests that the pyrimidine scaffold is a viable starting point for the development of new antiviral agents.
Inhibition of Specific Enzymes and Receptors (e.g., Kinases, DPP-4, P2Y12)
Derivatives based on the pyrimidine scaffold have been identified as potent inhibitors of various enzymes and receptors, indicating their therapeutic potential.
Kinase Inhibition: Many pyrimidine derivatives have shown significant antiproliferative activity by inhibiting protein kinases, which are crucial for cancer cell proliferation and survival. nih.govresearchgate.net One study focused on 2-amino-4,6-diarylpyrimidine derivatives as potential inhibitors of the ABL1 kinase, a target in chronic myeloid leukemia. rsc.org Molecular docking and dynamics studies suggested that compounds 1e and 1g could form stable bonds with key residues in the active site of the enzyme, positioning them as promising agents for cancer treatment. rsc.org Another series of 6-amino-5-cyano-2-thiopyrimidines was investigated, with compound 1c showing comparable activity to the drug Duvelisib against PI3Kδ, a lipid kinase involved in cell signaling pathways. nih.gov The IC₅₀ value for compound 1c against PI3Kδ was found to be 0.0034 µM. nih.gov
Glutathione Reductase Inhibition: The inhibitory effects of pyrimidine and its derivatives on the enzyme Glutathione Reductase (GR) have been investigated. juniperpublishers.com GR inhibitors are considered potential agents for cancer and malaria treatment. juniperpublishers.com In this study, 4-amino-2,6-dichloropyrimidine (B161716) was the most effective inhibitor of GR, with a Kᵢ value of 0.979 μM and an IC₅₀ value of 0.390 μM. juniperpublishers.comjuniperpublishers.com The presence of amino and chloro groups on the pyrimidine ring was found to contribute to this effective inhibitory action. juniperpublishers.com
Table 3: Enzyme and Receptor Inhibition by Pyrimidine Derivatives
| Compound/Derivative Class | Target Enzyme/Receptor | Inhibition Data (IC₅₀ / Kᵢ) | Reference(s) |
| 6-Amino-5-cyano-2-thiopyrimidine (1c) | PI3Kδ | IC₅₀: 0.0034 µM | nih.gov |
| 4-Amino-2,6-dichloropyrimidine | Glutathione Reductase (GR) | IC₅₀: 0.390 µM; Kᵢ: 0.979 µM | juniperpublishers.comjuniperpublishers.com |
| 4-Amino-2-chloropyrimidine | Glutathione Reductase (GR) | IC₅₀: 0.377 µM | juniperpublishers.comjuniperpublishers.com |
| 4-Amino-6-chloropyrimidine | Glutathione Reductase (GR) | IC₅₀: 0.374 µM | juniperpublishers.comjuniperpublishers.com |
| 2-Amino-4,6-diarylpyrimidines (1e, 1g) | ABL1 Kinase | Stable binding in docking studies | rsc.org |
Immunomodulatory Effects in vitro
The immunomodulatory properties of compounds structurally related to this compound have been investigated. One study on 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide, a compound used to synthesize derivatives with immunotropic activity, demonstrated its effects on murine immune cells in vitro. nih.gov The hydrazide was found to be non-cytotoxic to murine macrophages and lymphoblasts over a wide range of concentrations. nih.gov
Furthermore, the compound stimulated the proliferation of lymphocytes from the spleen and mesenteric lymph nodes, both on its own and in combination with mitogens. nih.gov This effect was more pronounced in non-stimulated cells and followed a dose-response relationship. nih.gov The hydrazide also increased the lipopolysaccharide (LPS)-induced production of interleukin-1β (IL-1β) by murine peritoneal macrophages at the highest concentration tested, without affecting the levels of tumor necrosis factor-alpha (TNF-α). nih.gov These findings confirm the immunomodulatory potential of this hydrazide derivative. nih.gov
In a separate study, amino derivatives of 4,6-diaryl substituted pyrimidines were evaluated for their anti-inflammatory activity on primary murine macrophages stimulated with LPS. mdpi.com Several compounds were found to inhibit the synthesis of nitric oxide (NO) and interleukin-6 (IL-6), with the most active compounds acting as micromolar inhibitors of both. mdpi.com Specifically, a pyrimidine with amino groups in the para-position of both aromatic rings (compound 6e) showed high activity against both NO and IL-6 secretion, with IC₅₀ values of 16.24 µM and 18.45 µM, respectively. mdpi.com
Preclinical In Vivo Biological Activity Assessment (Animal Models Only)
Preclinical studies in animal models have provided evidence for the in vivo efficacy of pyrimidine derivatives. A study focused on a 6-amino-N-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine scaffold, which was optimized to develop compounds for treating visceral leishmaniasis (VL). rsc.org These optimized compounds demonstrated efficacy when administered orally in a mouse model of VL, highlighting their potential as therapeutic agents for this neglected tropical disease. rsc.org
In the context of antiviral research, the compound Ingavirin (6-[2-(1H-imidazol-4-yl)ethylamino]-5-oxo-hexanoic acid) has shown protective effects against several respiratory viruses in animal models. nih.gov In mice infected with influenza A (H1N1) virus, human parainfluenza virus, or human adenovirus, treatment with Ingavirin resulted in reduced viral titers in lung tissue, prolonged survival, and decreased mortality compared to a placebo group. nih.gov For influenza virus infection, the protective activity of Ingavirin was comparable to that of the reference drug Tamiflu. nih.gov
Additionally, the in vivo antitumor activity of certain pyrido[2,3-d]pyrimidine (B1209978) derivatives was examined against lung (H460) and liver (HEPG2) carcinoma cells. mdpi.com Compounds 8a and 16b from this study showed moderate activity against the lung carcinoma cell line. mdpi.com
Efficacy Studies in Established Disease Models
While no in vivo studies have been published for this compound, research on related pyrimidine derivatives demonstrates their potential efficacy in various disease models. For instance, a series of amino derivatives of diaryl substituted pyrimidines and nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines has been evaluated for anti-inflammatory properties. In a murine model of lipopolysaccharide (LPS)-induced acute lung injury, one of the most promising compounds showed protective activity comparable to the corticosteroid dexamethasone. mdpi.com This was evidenced by a reduction in inflammatory lesions and less severe damage to alveolar septa in the lungs of treated animals. mdpi.com
Furthermore, the broader class of pyrimidinone derivatives has been explored for antiviral activity. One study on 2-amino-5-halo-6-aryl-4(3H)-pyrimidinones identified potent antiviral agents against Semliki Forest virus and herpes simplex type 1. nih.gov This suggests that the pyrimidinone scaffold is a viable starting point for the development of agents to treat infectious diseases.
Pharmacokinetic and Pharmacodynamic Characterization in Animal Subjects
Specific pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound are not available. This information is crucial for understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its relationship with the observed therapeutic effect. Future preclinical studies would be required to characterize these properties in animal models to assess the compound's potential as a drug candidate.
Preliminary In Vivo Efficacy and Potency Investigations
There are no published preliminary in vivo efficacy or potency investigations for this compound. However, related compounds have shown promise. For example, certain 2-alkyl-4-amino-thieno[2,3-d]pyrimidines, which share the aminopyrimidine core, have demonstrated significant anti-tumor effects in in vivo xenograft models of breast cancer. mdpi.com Additionally, compounds incorporating a hydrazine (B178648) moiety have been evaluated as potential anti-protozoal agents, with some showing activity against Trypanosoma cruzi at micromolar concentrations, comparable to the existing drug benznidazole. nih.gov
Mechanistic Elucidation of Biological Actions
Identification of Molecular Targets and Binding Interactions
The molecular targets of this compound have not been explicitly identified. However, studies on analogous structures point to several classes of enzymes and receptors as potential targets.
Enzyme Inhibition : The pyrimidinone scaffold is present in molecules designed as enzyme inhibitors. For example, a series of 6-imino-2-thioxo-pyrimidinones were identified as competitive inhibitors of dipeptidyl peptidase IV (DPP IV), an enzyme involved in glucose metabolism. researchgate.net Molecular modeling suggested that these compounds bind within the hydrolytic site of DPP IV, interacting with key amino acid residues such as Glu206, Tyr662, Tyr547, and Arg125. researchgate.net Other related pyrimidine derivatives have been investigated as inhibitors of HIV-1 reverse transcriptase and carbonic anhydrases. nih.govmdpi.com A related compound, 2,4-diamino-6-hydroxypyrimidine (B22253), was found to inhibit GTP cyclohydrolase I, an enzyme involved in the synthesis of tetrahydrobiopterin. nih.gov
Receptor Antagonism : Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine have been developed as potent and selective antagonists for the A3 adenosine (B11128) receptor, with some compounds exhibiting binding affinities in the low nanomolar range. nih.gov
The data in the table below summarizes the inhibitory activities of various pyrimidine derivatives against different molecular targets.
| Compound Class | Target Enzyme/Receptor | Activity/Binding Affinity (Ki) | Reference |
| 6-Imino-2-thioxo-pyrimidinones | Dipeptidyl Peptidase IV (DPP IV) | Competitive Inhibition | researchgate.net |
| 4-Amino-6-hydroxy-2-mercaptopyrimidine Derivatives | A3 Adenosine Receptor | 3.5 nM | nih.gov |
| Benzothiazole-based thiazolidinones (pyrimidine-like) | HIV-1 Reverse Transcriptase | < 5 nM (IC50) | nih.gov |
| 2,4-Diamino-6-hydroxypyrimidine | GTP Cyclohydrolase I | Inhibition | nih.gov |
Investigation of Cellular Signaling Pathway Modulation
Direct evidence for the modulation of cellular signaling pathways by this compound is absent from the literature. However, based on the identified targets for related compounds, several pathways can be implicated.
Inhibition of enzymes like DPP IV can affect insulin (B600854) signaling pathways. The anti-inflammatory activity of some amino pyrimidine derivatives is linked to the inhibition of nitric oxide (NO) and interleukin-6 (IL-6) synthesis, key components of inflammatory signaling cascades. mdpi.com Furthermore, the finding that 2,4-diamino-6-hydroxypyrimidine can downregulate the expression of inducible nitric oxide synthase (iNOS) mRNA and protein in macrophages points to an interference with gene expression regulation within the immune response pathway. nih.gov
Macromolecular Interaction Studies (e.g., DNA, RNA, Protein Binding)
Specific studies on the interaction of this compound with macromolecules such as DNA, RNA, or proteins are not currently available. The pyrimidine ring is a fundamental component of nucleic acids, which could suggest a potential for interaction. Some antibacterial drugs containing related structures, like neomycin, have been shown to block the binding of the HIV Rev protein to its viral RNA recognition element. nih.gov This highlights the potential for aminopyrimidine-containing molecules to engage in specific protein-RNA interactions. Detailed biophysical studies, such as molecular docking and kinetic assays, would be necessary to elucidate any such interactions for the target compound. mdpi.com
Computational and Predictive Models for SAR Derivation
Computational and predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are pivotal in modern drug discovery for elucidating the Structure-Activity Relationships (SAR) of novel compounds. These methods allow for the rational design of derivatives with enhanced biological efficacy by predicting their activity and binding modes at a molecular level.
However, a comprehensive review of publicly accessible scientific literature reveals a notable absence of specific computational studies, including QSAR, 3D-QSAR, and molecular docking analyses, focused directly on the This compound scaffold and its derivatives. While research exists for broader categories of pyrimidine-containing compounds, these studies involve different core structures and substituent patterns. Therefore, their findings, models, and specific quantitative data are not directly applicable to the precise chemical entity of this compound.
The generation of predictive QSAR models or the presentation of detailed molecular docking results requires experimental biological data for a series of structurally related compounds. At present, such dedicated studies for this compound derivatives, which would provide the necessary data for creating detailed computational models and data tables, are not available in the cited literature.
Future research in this area would be necessary to develop computational models that could effectively guide the optimization of this specific chemical series. Such studies would involve synthesizing a library of derivatives, evaluating their biological activity, and then using that data to build and validate predictive QSAR and molecular docking models to establish a clear SAR.
Advanced Spectroscopic and Crystallographic Characterization of 6 Amino 2 Hydrazino 4 3h Pyrimidinone and Its Derivatives
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and providing insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the parent compound and its fragments, serving as a definitive confirmation of its chemical identity. For novel pyrimidinone derivatives, HRMS is the standard method to verify that the synthesized compound has the correct atomic composition. For example, the calculated mass of a derivative is compared to the experimentally measured mass to confirm its structure. mdpi.com
| Compound Derivative | Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
|---|---|---|---|
| 3-Chloro-2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one | C₁₇H₁₆Cl₂N₃O | 348.0670 | 348.0644 |
| 2-(4-Chlorophenyl)-3-iodo-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one | C₁₇H₁₆ClIN₃O | 440.0027 | 439.9998 |
Data adapted from a study on pyrrolopyrimidine derivatives. mdpi.com
Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation that involves multiple stages of mass analysis. In a typical MS/MS experiment, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, subjected to collision-induced dissociation (CID) to break it into smaller fragment ions, and then the resulting fragments are mass-analyzed.
The resulting fragmentation pattern provides a "fingerprint" of the molecule and offers valuable clues about its structure. By analyzing the mass differences between the precursor and product ions, it is possible to deduce the structure of the fragments and piece together the connectivity of the original molecule. For pyrimidinone derivatives, fragmentation often involves characteristic losses of small neutral molecules or radicals from the ring system and its substituents. This detailed structural information is complementary to that obtained from NMR.
Understanding the metabolic fate of a compound is critical in drug discovery and development. The hydrazine (B178648) moiety in 6-amino-2-hydrazino-4(3H)-pyrimidinone is of particular interest, as hydrazine derivatives are known to undergo extensive biotransformation. nih.gov The metabolism of hydrazines can be complex, involving both enzymatic and non-enzymatic pathways that can lead to the formation of reactive intermediates. nih.gov
In preclinical models, MS-based techniques are paramount for identifying metabolites. The general metabolic pathways for hydrazines often involve oxidation reactions catalyzed by enzymes such as cytochrome P450 and monoamine oxidase. nih.gov For this compound, potential metabolic transformations could include:
Oxidation of the hydrazine group to form azo or azoxy derivatives. nih.gov
Hydroxylation of the pyrimidine (B1678525) ring or its substituents.
Conjugation reactions (e.g., glucuronidation or sulfation) to increase water solubility and facilitate excretion.
Identifying these metabolites involves comparing the mass spectra of samples from preclinical studies (e.g., plasma, urine, or liver microsome incubations) with that of the parent compound. New peaks in the mass chromatogram corresponding to potential metabolites are then subjected to HRMS and MS/MS analysis to determine their elemental composition and structure.
X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable insights into molecular geometry, conformation, and intermolecular interactions that govern the solid-state architecture.
A comprehensive search of the current crystallographic literature indicates that a single-crystal X-ray diffraction structure for this compound has not yet been reported. However, analysis of closely related structures, such as 6-aminoquinazolin-4(3H)-one, provides a strong predictive model for the molecular and supramolecular features of the target compound.
The crystal structure of 6-aminoquinazolin-4(3H)-one, which shares the core 6-aminopyrimidin-4-one moiety, reveals significant details about intermolecular interactions. In its crystal lattice, molecules form hydrogen-bonded dimers through N—H⋯O interactions. These dimers are further linked by N—H⋯N and C—H⋯O hydrogen bonds, creating a robust three-dimensional network. This tendency for pyrimidinone derivatives to form centrosymmetric dimers via hydrogen bonds is a common and critical feature of their solid-state packing. It is highly probable that this compound would exhibit similar hydrogen-bonding motifs, with the amino and hydrazino groups acting as hydrogen bond donors and the carbonyl oxygen and ring nitrogens acting as acceptors.
Table 1: Crystallographic Data for the Analogous Compound 6-aminoquinazolin-4(3H)-one
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₇N₃O |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.8391 (4) |
| b (Å) | 13.6704 (9) |
| c (Å) | 8.1633 (5) |
| β (°) | 105.152 (2) |
| Volume (ų) | 736.66 (8) |
| Z | 4 |
| Key Interactions | N—H⋯O and N—H⋯N hydrogen bonds forming a 3D network |
Data sourced from a study on 6-aminoquinazolin-4(3H)-one, presented as a predictive model for this compound.
Co-crystallization involves forming a single crystal that contains two or more different molecules in a specific stoichiometric ratio. In medicinal chemistry, this technique is crucial for understanding drug-receptor interactions at the atomic level by co-crystallizing a small molecule with its biological target, such as an enzyme or protein.
A review of the published scientific literature reveals no co-crystallization studies for this compound with any biological targets. Such studies would be a valuable future step in elucidating its potential biochemical roles and mechanisms of action.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are powerful for identifying functional groups and providing information on molecular structure and bonding. researchgate.net While a specific experimental spectrum for this compound is not available, a detailed analysis can be performed based on characteristic group frequencies from analogous pyrimidine derivatives. nih.govnih.gov
The key functional groups in this compound are the primary amino (-NH₂), hydrazino (-NHNH₂), and the cyclic amide (pyrimidinone ring) groups.
N-H Stretching: The amino and hydrazino groups are expected to show multiple strong-to-medium intensity bands in the FT-IR spectrum between 3450 and 3200 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.
C=O Stretching: The carbonyl group (C=O) of the pyrimidinone ring will produce a very strong and characteristic absorption band, typically in the range of 1700-1650 cm⁻¹. Its exact position is sensitive to hydrogen bonding, which is expected to be significant in the solid state.
N-H Bending: The scissoring (bending) vibrations of the -NH₂ groups are expected to appear in the 1650-1580 cm⁻¹ region.
Ring Vibrations: The pyrimidine ring itself has several characteristic stretching vibrations (C=C, C=N) that will result in a series of bands in the 1600-1400 cm⁻¹ fingerprint region.
C-N Stretching: The stretching vibrations of the C-N bonds (both ring and exocyclic) typically occur in the 1350-1200 cm⁻¹ region.
Raman spectroscopy, which is sensitive to changes in polarizability, would be complementary to FT-IR. mdpi.com It would be particularly useful for observing the symmetric vibrations of the pyrimidine ring, which are often strong in the Raman spectrum.
Table 2: Predicted Vibrational Frequencies and Assignments for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (IR) |
|---|---|---|---|
| 3450 - 3300 | ν_as(N-H) | Amino/Hydrazino | Medium-Strong |
| 3350 - 3200 | ν_s(N-H) | Amino/Hydrazino | Medium-Strong |
| 1700 - 1650 | ν(C=O) | Pyrimidinone Carbonyl | Very Strong |
| 1650 - 1580 | δ(N-H) | Amino/Hydrazino | Medium-Strong |
| 1600 - 1400 | ν(C=C), ν(C=N) | Pyrimidine Ring | Medium-Strong |
| 1350 - 1200 | ν(C-N) | C-NH₂, C-Hydrazino | Medium |
ν = stretching, δ = bending, as = asymmetric, s = symmetric. Assignments are based on data from related pyrimidine structures. nih.govnih.gov
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption wavelengths provide information about the electronic structure and extent of conjugation within the molecule.
The structure of this compound contains a conjugated system within the pyrimidinone ring, which acts as the primary chromophore. This system includes C=C, C=N, and C=O double bonds. Additionally, the nitrogen and oxygen atoms possess non-bonding electrons (lone pairs). The amino and hydrazino substituents act as powerful auxochromes, which can modify the absorption characteristics of the chromophore.
Two main types of electronic transitions are expected for this molecule:
π→π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the conjugated nature of the pyrimidinone ring, these transitions are expected to be of high intensity (large molar absorptivity, ε) and occur in the UV region, likely between 200-300 nm. The presence of amino and hydrazino groups, which donate electron density to the ring, is expected to shift this absorption to a longer wavelength (a bathochromic or red shift) compared to an unsubstituted pyrimidinone. acs.orgnih.gov
n→π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen or oxygen atoms, to a π* antibonding orbital. These transitions are typically of much lower intensity (small ε) and occur at longer wavelengths than π→π* transitions. For this compound, these would likely appear as a shoulder on the main absorption band or as a weak band at the edge of the UV region (>300 nm).
The exact position and intensity of these absorption maxima are sensitive to the solvent environment and pH, which can alter the electronic state of the molecule and the availability of the non-bonding electrons. nih.gov
Theoretical and Computational Studies on 6 Amino 2 Hydrazino 4 3h Pyrimidinone and Its Analogues
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 6-amino-2-hydrazino-4(3H)-pyrimidinone, these theoretical studies provide a lens into its electronic architecture and reactive nature.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. tandfonline.comrsc.org In the study of this compound analogues, DFT calculations, often employing methods like B3LYP with various basis sets (e.g., 6-31G*, 6-311++G(d,p)), are utilized to optimize the molecular geometry and compute a range of electronic properties. tandfonline.comrsc.orgrsc.orgresearchgate.net These calculations help in understanding the molecule's stability, charge distribution, and sites susceptible to electrophilic or nucleophilic attack.
Key parameters derived from DFT studies on similar pyrimidine (B1678525) derivatives include bond lengths, bond angles, and Mulliken atomic charges, which collectively describe the molecule's three-dimensional structure and the partial charges on each atom. tandfonline.com The molecular electrostatic potential (MEP) map is another critical output, which visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). tandfonline.comwjarr.com For pyrimidine analogues, these maps often highlight the electronegative nitrogen and oxygen atoms as centers of negative potential and the amino and hydrazino protons as centers of positive potential. wjarr.com
| Parameter | Description | Typical Method |
|---|---|---|
| Optimized Geometry | Provides the most stable 3D arrangement of atoms, including bond lengths and angles. | B3LYP/6-311++G(d,p) |
| Mulliken Atomic Charges | Calculates the partial charge distribution on each atom in the molecule. | B3LYP/6-31G* |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. | DFT Calculations |
Molecular Orbital Analysis and Frontier Orbital Theory
Molecular orbital analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic transitions. tandfonline.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. rsc.org
For pyrimidine derivatives, the distribution of HOMO and LUMO densities reveals the regions of the molecule most involved in electron donation and acceptance. rsc.org In many pyrimidine analogues, the HOMO is often localized over the pyrimidine ring and the amino substituents, while the LUMO may be distributed over the pyrimidinone core. rsc.org These findings are critical for predicting how the molecule will interact with other chemical species.
| Orbital | Significance | Information Gained |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | Electron-donating capacity | Identifies regions of the molecule likely to act as a nucleophile. |
| LUMO (Lowest Unoccupied Molecular Orbital) | Electron-accepting capacity | Identifies regions of the molecule likely to act as an electrophile. |
| HOMO-LUMO Gap | Chemical reactivity and stability | A smaller gap indicates higher reactivity and lower stability. |
Reaction Mechanism Prediction and Transition State Analysis
Computational studies are instrumental in elucidating reaction mechanisms by identifying intermediates and calculating the energy barriers of transition states. For reactions involving pyrimidine derivatives, DFT calculations can map out the entire reaction pathway, providing a detailed understanding of how the reaction proceeds. This involves locating the transition state structures and calculating their activation energies. For instance, in the synthesis of pyrimidine analogues, computational analysis has been used to determine the favorability of different reaction pathways, such as whether a reaction proceeds via a concerted or stepwise mechanism. These theoretical predictions can guide the optimization of reaction conditions to improve yields and selectivity.
Molecular Modeling and Docking Studies
Molecular modeling and docking are essential computational tools for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein.
Ligand-Protein Docking for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. rjpbcs.com This method is widely used in drug discovery to screen virtual libraries of compounds against a protein target and to understand the molecular basis of their interaction. youtube.comnih.gov For pyrimidine derivatives, docking studies have been performed against various protein targets to predict their binding affinity and interaction modes. rjpbcs.comnih.gov
The process involves preparing the 3D structures of both the ligand and the protein and then using a docking algorithm to explore possible binding poses. The results are typically scored based on the calculated binding energy, with lower binding energies indicating a more favorable interaction. rjpbcs.com Docking studies on pyrazole-containing hydrazinyl pyrimidine derivatives have identified key hydrogen bonding and van der Waals interactions with amino acid residues in the active site of the target protein. rjpbcs.com These studies can reveal which parts of the molecule are crucial for binding and can guide the design of more potent analogues.
| Analogue | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Pyrazole (B372694) Hydrazinyl Pyrimidine 1b | Pokeweed Antiviral Protein | -9.0 | ARG:178, GLY:208 |
| Pyrazole Hydrazinyl Pyrimidine 1c | Pokeweed Antiviral Protein | -9.0 | ARG:178, GLY:208 |
| Pyrazole Hydrazinyl Pyrimidine 1e | Pokeweed Antiviral Protein | -9.0 | ARG:178, GLY:208 |
Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the analysis of its conformational flexibility and the stability of the binding interactions over time. mdpi.comrsc.org Starting from a docked pose, an MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion.
For pyrimidine derivatives, MD simulations have been used to assess the stability of the docked complexes and to refine the binding poses. mdpi.comrsc.org Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein are monitored to evaluate the stability of the system. mdpi.com Furthermore, MD simulations can be used to calculate binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone. These simulations offer valuable insights into how the ligand and protein adapt to each other upon binding and can reveal the role of solvent molecules in mediating the interaction. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are instrumental in modern drug discovery, providing deep insights into the relationship between the chemical structure of a compound and its biological activity. These methods are particularly valuable for optimizing lead compounds and designing new molecules with enhanced potency and selectivity. For analogues of this compound, such as various thieno[3,2-d]pyrimidine (B1254671) derivatives, these computational approaches have been successfully applied to elucidate the structural requirements for their biological targets, often as receptor antagonists or enzyme inhibitors. nih.govmanchester.ac.uk
QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. These models are used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. For pyrimidine analogues, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to understand their structure-activity relationships (SARs) in detail.
For instance, a study on a series of 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives as potential antitumor agents developed robust CoMFA and CoMSIA models to investigate their cytotoxic activities against the H460 cancer cell line. nih.gov The statistical significance of these models is demonstrated by key parameters. The CoMSIA model, in particular, showed strong predictive power, as indicated by its high cross-validated correlation coefficient (q²) and non-cross-validated correlation coefficient (r²). nih.gov
These models reveal the importance of different molecular fields (steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor) in influencing biological activity. The contour maps generated from these analyses guide the modification of the chemical structure to enhance activity. For example, the models might indicate that introducing a bulky group in one region or an electronegative group in another could lead to more potent compounds. nih.gov Similarly, a QSAR study on thieno[2,3-d]pyrimidin-4(3H)-ones as H1-receptor antagonists indicated a significant relationship between the compounds' biological activity and both steric and lipophilic parameters. nih.gov
Table 1: Statistical Parameters of a Predictive 3D-QSAR Model for Thieno[3,2-d]pyrimidine Derivatives nih.gov
| Parameter | CoMFA Model | CoMSIA Model | Description |
| q² (Cross-validated r²) | 0.436 | 0.706 | Indicates the internal predictive ability of the model. A value > 0.5 is considered good. |
| r² (Non-cross-validated r²) | 0.937 | 0.947 | Represents the correlation between predicted and actual activity for the training set. A value > 0.6 is good. |
| SEE (Standard Error of Est.) | 0.252 | 0.240 | Measures the quality of fit of the model. Lower values indicate a better fit. |
| F value | 73.189 | 82.359 | Fisher test value, indicating the statistical significance of the model. Higher values are better. |
| Optimal No. of Components | 5 | 5 | The number of principal components used to build the model that gives the highest q². |
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. These models serve as templates for designing new molecules or for virtual screening of compound libraries to find novel active compounds.
For analogues of this compound, particularly those targeting adenosine (B11128) receptors, several pharmacophore models have been developed. For example, a ligand-based pharmacophore model for human adenosine A2A receptor antagonists was generated based on a set of diverse compounds. nih.govresearchgate.net The best-ranked model, Hypo1, consisted of five key features: one hydrogen bond donor, three hydrophobic points, and one aromatic ring. nih.govresearchgate.net The high correlation coefficient (0.955) of this model suggests its reliability in predicting the activity of A2A antagonists. nih.govresearchgate.net
Another study generated a four-feature pharmacophore model for selective A2A antagonists, which included one aromatic ring feature, one positively ionizable feature, one hydrogen bond acceptor, and one hydrophobic feature. acs.orgacs.org These models are validated against test sets of known active and inactive compounds to ensure their ability to distinguish between them. The validated models provide crucial insights into the key interaction points within the receptor's binding site and act as powerful tools for the rational design of new, potent, and selective ligands. acs.orgacs.org
Table 2: Key Features of a Validated Pharmacophore Model (Hypo1) for Adenosine A2A Receptor Antagonists nih.govresearchgate.net
| Feature Type | Number of Features | Role in Receptor Binding |
| Hydrogen Bond Donor (HBD) | 1 | Forms a hydrogen bond with an acceptor group (e.g., amino acid residue) in the receptor. |
| Hydrophobic (HY) | 3 | Engages in non-polar interactions within hydrophobic pockets of the binding site. |
| Ring Aromatic (RA) | 1 | Participates in π-π stacking or other aromatic interactions with receptor residues. |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction (for preclinical research)
Before a compound can be considered a viable drug candidate, it must exhibit favorable ADME properties. In silico ADME prediction tools are used early in the drug discovery process to forecast the pharmacokinetic profile of compounds, helping to identify potential liabilities and reduce late-stage failures. These computational models predict various physicochemical and pharmacokinetic properties based on the molecule's structure.
For various classes of pyrimidine and pyrimidinone derivatives, in silico ADME profiling is a standard component of preclinical evaluation. nih.govmdpi.com Predictions typically cover several key areas:
Drug-Likeness: This is often assessed using rules like Lipinski's Rule of Five and Veber's Rule. These rules evaluate properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to determine if a compound has physicochemical properties consistent with orally bioavailable drugs. nih.gov
Absorption: Models predict human intestinal absorption (HIA) and the ability of compounds to cross cellular barriers, such as the blood-brain barrier (BBB). nih.govmdpi.com Permeability through models like Caco-2 cells is also commonly predicted.
Metabolism: The interaction of compounds with cytochrome P450 (CYP) enzymes is a critical aspect of metabolism. In silico tools can predict whether a compound is a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4), which is crucial for anticipating drug-drug interactions. nih.govmdpi.com
Distribution and Excretion: Properties like plasma protein binding and total clearance are predicted to understand how a compound will be distributed throughout the body and eliminated. mdpi.com
Studies on pyrazolo[3,4-d]pyrimidine derivatives have used these computational tools to assess their potential as orally available drugs, showing good passive permeability and resistance to metabolic degradation in many cases. mdpi.comresearchgate.net These in silico predictions guide the selection and optimization of lead compounds with more favorable pharmacokinetic profiles for further development. mdpi.com
Table 3: Representative In Silico ADME Predictions for Pyrimidine Analogues nih.govmdpi.com
| ADME Parameter | Predicted Property | Importance in Drug Development |
| Drug-Likeness | Compliance with Lipinski's and Veber's rules | Indicates potential for good oral bioavailability. |
| Absorption | High predicted human intestinal absorption (HIA) | Essential for a drug to be effectively absorbed after oral administration. |
| Blood-Brain Barrier (BBB) penetration | Crucial for CNS-targeting drugs; undesirable for peripherally acting drugs. | |
| Metabolism | Non-inhibitor of major Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) | Reduces the risk of adverse drug-drug interactions. |
| Not a substrate for P-glycoprotein (P-gp) | P-gp is an efflux pump that can limit drug absorption and distribution into tissues like the brain. | |
| Physicochemical Properties | Topological Polar Surface Area (TPSA) < 140 Ų | Influences cell permeability and oral bioavailability. |
| Aqueous Solubility (LogS) | Affects absorption and formulation possibilities. |
Emerging Applications and Future Research Directions of 6 Amino 2 Hydrazino 4 3h Pyrimidinone
Potential in Agrochemical Development (e.g., Herbicides, Fungicides, Insecticides)
The pyrimidine (B1678525) nucleus is a well-established pharmacophore in the agrochemical industry, forming the core of numerous commercial products. The structural features of 6-amino-2-hydrazino-4(3H)-pyrimidinone suggest its potential as a precursor for novel herbicides, fungicides, and insecticides.
Herbicides: Pyrimidine derivatives have been extensively investigated for their herbicidal properties. thepharmajournal.com Many act by inhibiting key plant enzymes, such as acetohydroxyacid synthase (AHAS), which is essential for the biosynthesis of branched-chain amino acids. acs.org For instance, pyrimidine–biphenyl hybrids have shown excellent post-emergence herbicidal activity and a broad spectrum of weed control. acs.org Similarly, pyrimidine thiourea (B124793) derivatives have demonstrated good herbicidal activity against weeds like Digitaria adscendens. researchgate.net The this compound scaffold offers opportunities to synthesize new classes of pyrimidine-based herbicides, potentially with novel modes of action or improved efficacy against resistant weed species.
Fungicides: The hydrazone moiety, which can be readily formed from the hydrazino group of the title compound, is present in many molecules with significant antifungal activity. d-nb.info Studies on hydrazine-based compounds have demonstrated their efficacy against pathogenic fungi like Candida albicans. nih.gov Furthermore, various 2-aminopyrimidine (B69317) derivatives have been successfully developed as fungicides against significant plant pathogens such as Botrytis cinerea. mdpi.com The combination of the amino and hydrazino functionalities on the pyrimidinone ring could lead to derivatives with potent and broad-spectrum fungicidal action, representing a promising area for agrochemical research.
Insecticides: The pyrimidine scaffold is also a key component in a new class of insecticides. digitellinc.com Recent research has focused on designing novel pyrimidine derivatives that target insect nervous systems, such as the neuronal nicotinic acetylcholine (B1216132) receptors. nih.govacs.org For example, a series of pyrimidine derivatives containing a urea (B33335) pharmacophore exhibited notable insecticidal activity against the mosquito vector Aedes aegypti. nih.gov By modifying the amino and hydrazino groups of this compound, researchers can create libraries of new compounds for screening against a wide range of insect pests.
| Agrochemical Class | Related Pyrimidine Derivatives | Target Organism/Mode of Action | Key Findings |
| Herbicides | Pyrimidine–biphenyl hybrids | Acetohydroxyacid synthase (AHAS) inhibitors in plants. acs.org | Exhibited excellent post-emergence activity and broad-spectrum weed control. acs.org |
| Pyrimidine thiourea compounds | Inhibition of root growth in species like Brassica napus L. researchgate.net | Showed significant inhibition rates on root growth of various weeds. researchgate.net | |
| Fungicides | 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines | Effective against gray mold fungus. mdpi.com | Some derivatives showed higher fungicidal activity than the commercial control pyrimethanil. mdpi.com |
| Hydrazone-containing pyrazole (B372694) amides | Broad-spectrum antifungal activity. d-nb.info | Exhibited favorable activity against plant pathogens like Gibberella zeae. d-nb.info | |
| Insecticides | Pyridino[1,2-a]pyrimidine mesoionics | Target neuronal nicotinic acetylcholine receptors in aphids. nih.govacs.org | Displayed potent insecticidal activity comparable to the commercial control triflumezopyrim. acs.org |
| Pyrimidine derivatives with urea pharmacophore | Larvicidal and adulticidal activity against mosquitoes. nih.gov | Demonstrated significant mortality against Aedes aegypti. nih.gov |
Applications in Material Science and Polymer Chemistry
The utility of this compound extends beyond life sciences into material science and polymer chemistry. Its potential in these fields is primarily due to its capacity for forming extensive non-covalent interactions and its ability to act as a monomer for polymerization.
The amino and hydrazino groups, along with the pyrimidinone ring's nitrogen and oxygen atoms, are excellent hydrogen bond donors and acceptors. This characteristic is crucial in crystal engineering, a field focused on designing solid-state structures with desired properties. ucsb.edu Pyrimidinones (B12756618) are known to form robust N–H···O hydrogen bonds, similar to those found in DNA base pairs, which can guide the assembly of molecules into predictable supramolecular architectures like chains, sheets, or three-dimensional networks. nih.govnih.gov The specific arrangement of functional groups in this compound allows for the formation of complex hydrogen-bonded networks, which can be studied to create new crystalline materials with specific optical, electronic, or mechanical properties. mdpi.comresearchgate.net
In polymer chemistry, the compound's structure is that of a potential difunctional or trifunctional monomer. The primary amino group and the terminal nitrogen of the hydrazino group can react with compounds like diacyl chlorides or diisocyanates in polycondensation reactions to form novel polyamides, polyureas, or related polymers. The resulting polymers would incorporate the thermally stable and chemically robust pyrimidinone ring into their backbones, potentially imparting desirable properties such as high thermal stability, specific recognition capabilities through hydrogen bonding, and metal-coordinating ability.
Role as a Privileged Scaffold in Preclinical Drug Discovery and Lead Optimization
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets, serving as a starting point for the development of a wide range of therapeutic agents. The pyrimidine and purine (B94841) cores are classic examples of such scaffolds, leading to numerous approved drugs. mdpi.com The this compound structure fits this description, offering a versatile template for creating diverse compound libraries for preclinical drug discovery.
The compound possesses multiple points for chemical modification. The hydrazino group is particularly valuable as it can be readily converted into hydrazones, pyrazoles, triazoles, and other heterocyclic systems, significantly expanding molecular diversity. nih.gov Fused pyrimidinones have shown promise as analgesic and anti-inflammatory agents. The amino group provides another site for substitution to modulate the compound's physicochemical properties, such as solubility and lipophilicity, which are critical for drug-likeness.
| Derivative Class | Biological Target/Activity | Therapeutic Potential | Reference Example |
| Fused Pyrimidinones | COX-1/COX-2 Inhibition | Analgesic, Anti-inflammatory | Oxadiazolo and thiadiazolo fused pyrimidinones showed potent analgesic activity. nih.gov |
| Aminopyrimidine Derivatives | BTK/FLT3 Kinase Inhibition | Acute Myeloid Leukemia | Derivatives showed potent antiproliferative activities against leukemia cells. nih.gov |
| Dihydropyrrolopyrimidine Derivatives | Phosphoinositide 3-kinase (PI3K) Inhibition | Cancer | Aminopyrimidine derivatives showed strong tumor growth inhibition in a breast cancer model. nih.gov |
Development of Novel Synthetic Methodologies for Enhanced Sustainability and Efficiency
The increasing emphasis on green chemistry is driving the development of more sustainable and efficient methods for synthesizing chemical compounds. rasayanjournal.co.innih.gov Traditional multi-step syntheses of heterocyclic compounds often involve harsh reaction conditions, hazardous solvents, and produce significant waste. Modern synthetic strategies, however, offer cleaner and more economical alternatives for the production of this compound and its derivatives.
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often dramatically reducing reaction times from hours to minutes while increasing product yields. mdpi.comchemrxiv.orgresearchgate.net This technique is particularly effective for reactions like the Biginelli condensation used to form the pyrimidinone core and for the synthesis of hydrazides. chemrxiv.orgjaptronline.com Ultrasound-assisted synthesis is another green technique that can enhance reaction rates and yields. nih.govresearchgate.net
One-pot, multi-component reactions (MCRs) are highly efficient as they combine several synthetic steps into a single operation without isolating intermediates, saving time, solvents, and resources. researchgate.net The synthesis of the pyrimidinone core is amenable to MCRs. nih.gov Furthermore, the development and use of recyclable heterogeneous catalysts, such as solid acid catalysts, can simplify product purification and reduce waste, aligning with the principles of green chemistry. nih.gov Applying these methodologies to the synthesis of this compound can make its production more scalable, cost-effective, and environmentally friendly. jocpr.com
Interdisciplinary Research Opportunities and Collaborative Initiatives
The diverse potential of this compound in agrochemicals, material science, and medicine creates numerous opportunities for interdisciplinary research and collaboration.
Medicinal and Agricultural Chemistry: A collaborative effort between medicinal and agricultural chemists could lead to the development of compounds with dual applications. For instance, a derivative that inhibits a kinase in a human pathogen might also be effective against a related enzyme in a plant fungus. Such "one-health" approaches can maximize research investment.
Chemistry and Material Science: Synthetic chemists can partner with material scientists and crystal engineers to design and create novel materials. Chemists can synthesize a range of derivatives by modifying the scaffold, while material scientists can characterize their solid-state properties and explore applications in areas like nonlinear optics, sensing, or smart materials.
Computational and Experimental Chemistry: Collaboration between computational and experimental chemists is crucial for accelerating the discovery process. Computational modeling can predict the binding of derivatives to biological targets, guide the design of new agrochemicals and drugs, and help understand the intermolecular interactions that govern crystal packing. These in silico studies can prioritize which compounds to synthesize and test, saving significant time and resources.
By fostering such collaborative initiatives, the scientific community can fully unlock the potential of the this compound scaffold and translate its unique chemical properties into practical applications across various scientific and technological fields.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-amino-2-hydrazino-4(3H)-pyrimidinone derivatives?
- Methodological Answer : A widely used approach involves the oxidation of nitroso intermediates (e.g., 6-amino-5-nitroso-pyrimidinones) with tert-butyl hydroperoxide (TBHP) in dimethylformamide (DMF) at equimolar ratios. This reaction proceeds under mild conditions (room temperature) and yields nitro-substituted derivatives, which can be further functionalized. Structural validation via X-ray crystallography is critical to confirm regioselectivity .
- Key Considerations : Monitor reaction progress using TLC or HPLC to avoid over-oxidation. Purification via column chromatography with ethyl acetate/hexane gradients is recommended.
Q. How can researchers characterize the hydrogen-bonding network and stacking interactions in this compound derivatives?
- Methodological Answer : X-ray crystallography is the gold standard for resolving intermolecular interactions. For example, hydrogen bonds between NH₂ groups and carbonyl oxygen atoms, as well as π-π stacking between pyrimidinone rings, have been observed in related compounds. Pair crystallographic data with spectroscopic techniques (FTIR, NMR) to validate hydrogen-bonding motifs .
- Key Considerations : Deposit crystallographic data in repositories like the Cambridge Crystallographic Data Centre (CCDC) for reproducibility (e.g., CCDC 2050940) .
Q. What spectroscopic techniques are most effective for analyzing the reactivity of the hydrazino group in this compound?
- Methodological Answer : Use ¹H/¹³C NMR to track hydrazino group reactivity, particularly in condensation or cyclization reactions. For example, downfield shifts in NH signals (~δ 8–10 ppm) indicate hydrogen bonding or protonation. Mass spectrometry (HRMS) confirms molecular ion peaks and fragmentation patterns .
- Key Considerations : Employ deuterated DMSO for NMR to minimize solvent interference with NH protons.
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for nitro-substituted pyrimidinone derivatives?
- Methodological Answer : Cross-validate XRD results with computational modeling (e.g., DFT calculations) to assess bond lengths and angles. For instance, discrepancies in nitro group geometry (e.g., planarity deviations) may arise from crystal packing effects. Compare experimental data with CCDC entries (e.g., CCDC 2050940) and validate using Rietveld refinement .
- Key Considerations : Use low-temperature XRD (100 K) to reduce thermal motion artifacts.
Q. What strategies mitigate side reactions during the functionalization of the hydrazino group?
- Methodological Answer : Protect the hydrazino group with tert-butoxycarbonyl (Boc) or benzyl (Bn) groups before introducing electrophilic substituents. For example, alkylation with propargyl bromide requires anhydrous conditions and catalytic KI to enhance reactivity. Monitor by LC-MS to detect byproducts like dimerization or oxidation .
- Key Considerations : Avoid strong acids/bases to prevent hydrazine cleavage.
Q. How can computational modeling predict the tautomeric stability of this compound in different solvents?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to evaluate tautomeric equilibria (e.g., keto-enol forms). Solvent effects (DMF vs. water) can be modeled using the polarizable continuum model (PCM). Compare results with experimental ¹³C NMR chemical shifts .
- Key Considerations : Validate computational models with experimental pKa measurements.
Q. What experimental designs optimize crystallization of hydrazino-pyrimidinone derivatives for structural studies?
- Methodological Answer : Screen solvent systems (e.g., DMF/water, ethanol/ethyl acetate) using slow evaporation or vapor diffusion. Additives like acetic acid can promote hydrogen-bonded networks. For nitro-substituted analogs, prioritize low-polarity solvents to enhance crystal lattice stability .
- Key Considerations : Use seed crystals from analogous compounds (e.g., 6-amino-5-nitro derivatives) to guide nucleation .
Q. How do steric and electronic factors influence the regioselectivity of electrophilic substitutions on the pyrimidinone ring?
- Methodological Answer : Perform Hammett analysis to correlate substituent effects with reaction rates. For example, electron-withdrawing nitro groups at C5 direct electrophiles to C2 or C4 positions. Use deuterium labeling (e.g., DMF-d₇) in kinetic studies to track intermediate formation .
- Key Considerations : Pair kinetic data with computational MO calculations (e.g., Fukui indices) to predict reactive sites.
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data for hydrazino-pyrimidinone analogs?
- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) and validate purity via HPLC (>95%). Compare IC₅₀ values across multiple studies, noting differences in substituents (e.g., nitro vs. amino groups). Use molecular docking to assess target binding consistency .
- Key Considerations : Publish full synthetic protocols and characterization data to enable cross-study comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
